Enantiomeric Configuration: (R)-D-tert-Leucine N-Methylamide HCl vs. (S)-L-tert-Leucine Methylamide in Chiral Peptide Synthesis
The target compound is the (R)-enantiomer hydrochloride salt, derived from D-tert-leucine. Its (S)-counterpart (L-tert-leucine methylamide, CAS 89226-12-0) is widely commercially available and is the form documented in PDB entries 1GKC and 1GKD as the MMP-9 inhibitor complex ligand (BUM) . Patent EP 1224211 explicitly requires L-tert-leucine-N-methylamide with enantiomeric excess >98% for dipeptide pharmaceutical synthesis, demonstrating that enantiopurity is a non-negotiable specification — but the required enantiomer depends entirely on the target stereochemistry . When the D-amino acid configuration is needed (e.g., for D-peptide peptidomimetics resistant to proteolysis), the (R)-enantiomer must be specifically sourced.
| Evidence Dimension | Absolute stereochemistry at the α-carbon |
|---|---|
| Target Compound Data | (R)-configuration (D-tert-leucine-derived); CAS 2276665-28-0; molecular weight 180.68 g/mol (HCl salt) |
| Comparator Or Baseline | (S)-configuration (L-tert-leucine methylamide, CAS 89226-12-0); free base molecular weight 144.21 g/mol; PDB ligand BUM |
| Quantified Difference | Opposite absolute configuration; 36.47 g/mol molecular weight difference attributable to HCl salt form; ≥95% purity specification for both enantiomers from commercial suppliers |
| Conditions | Chiral identity confirmed by IUPAC nomenclature: (2R)- vs. (2S)-; PDB entries 1GKC (2.3 Å) and 1GKD (2.1 Å) contain the (S)-enantiomer bound to MMP-9 catalytic domain |
Why This Matters
For applications requiring D-amino acid stereochemistry — such as protease-resistant peptide design or chiral auxiliary-mediated asymmetric synthesis — the (R)-enantiomer is mandatory; substituting the (S)-enantiomer yields the enantiomeric product with potentially opposite biological activity or chiral induction.
- [1] RCSB PDB: 1GKD — MMP9 active site mutant-inhibitor complex, 2.1 Å resolution, deposited 2001-08-10. View Source
- [2] EP 1224211 A1: Process for the preparation of a dipeptide and intermediate product in such a process. Published 2002-07-24. View Source
